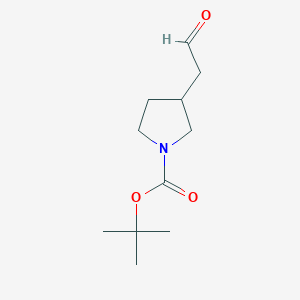
1-Ethoxy-3-ethynylbenzene
Overview
Description
1-Ethoxy-3-ethynylbenzene, also known as E3EB, is an organic compound belonging to the class of compounds known as alkylbenzenes. It is a colorless, volatile liquid with a pleasant odor, and is soluble in most organic solvents. E3EB has a variety of uses in the laboratory and industry, including as a solvent for organic synthesis, a reagent for the preparation of aryl halides, and a starting material for the synthesis of other compounds.
Scientific Research Applications
Pyrolysis and Reactive Intermediates
1-Ethoxy-3-ethynylbenzene, a derivative of ethynylbenzene, is studied in pyrolysis processes. Guthier et al. (1995) investigated the pyrolysis of ethynylbenzene, revealing the formation of various radicals and carbenes, which are crucial for understanding complex chemical reactions in hydrocarbon conversion (Guthier, Hebgen, Homann, Hofmann, & Zimmermann, 1995).
Synthesis of Novel Compounds
Huang Peng-cheng (2013) synthesized an asymmetric phenylacetylene half-ring using a Sonogashira coupling reaction, demonstrating the utility of ethynylbenzene derivatives in creating novel organic structures (Huang Peng-cheng, 2013).
Photophysical Studies
Emmert et al. (2003) studied platinum phenylacetylene compounds, including ethynylbenzene derivatives, highlighting their excited-state symmetry characteristics and potential in photophysical research (Emmert, Choi, Marshall, Yang, Meyer, & Brozik, 2003).
Photooxidation Processes
Matsukawa et al. (2021) demonstrated the use of ethynylbenzene as a photosensitizer in the microwave-assisted photooxidation of sulfoxides. This study reveals ethynylbenzene's efficiency in promoting oxidation processes (Matsukawa, Muranaka, Murayama, Uchiyama, Takaya, & Yamada, 2021).
Catalytic and Kinetic Studies
Research by Meinders et al. (1977) on the oxidative dimerization of ethynylbenzene catalyzed by copper-complexes contributes to the understanding of kinetics in organic chemistry (Meinders, Prak, & Challa, 1977).
Cyclization Mechanisms
Odedra et al. (2007) studied the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, offering insights into complex organic synthesis mechanisms (Odedra, Datta, & Liu, 2007).
Organic Synthesis
The work by Atkinson et al. (1967) on the synthesis of aryl and heterocyclic acetylenes via copper acetylides, including ethynylbenzene derivatives, underscores the compound's significance in organic synthesis (Atkinson, Curtis, Jones, & Taylor, 1967).
Light-Emitting Dendrimers
Adhikari et al. (2007) synthesized carbazole-based dendrimers containing ethynylbenzene cores, demonstrating their potential use in organic light-emitting diodes (OLEDs) due to their high fluorescence and stability (Adhikari, Mondal, Shah, & Neckers, 2007).
Decarboxylative Coupling
Pi et al. (2009) developed a palladium-catalyzed decarboxylative coupling process involving ethynylbenzene derivatives, contributing to the synthesis of complex organic compounds (Pi, Tang, Li, Liu, & Liang, 2009).
Mechanism of Action
Target of Action
The primary target of 1-Ethoxy-3-ethynylbenzene is the benzene ring, a key component of the compound . The benzene ring is a highly stable structure due to its aromaticity, which is maintained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound is part of the broader biochemical pathways involving carbocation intermediates . These pathways also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Pharmacokinetics
The compound’s interaction with the benzene ring suggests that it may undergo similar metabolic processes as other benzene derivatives .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other electrophiles and the pH of the environment . .
Properties
IUPAC Name |
1-ethoxy-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPKYAAABZZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922735-06-6 | |
| Record name | 1-ethoxy-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)




![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)






